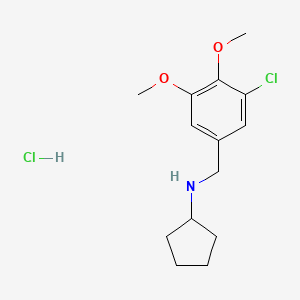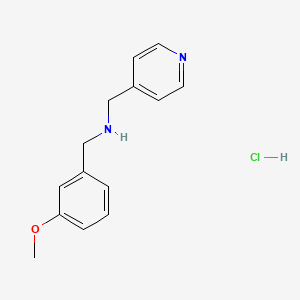
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride
Vue d'ensemble
Description
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the phenethylamine class of compounds and is commonly referred to as 25B-NBOMe.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride is not fully understood. However, it is known to bind to the 5-HT2A receptor with high affinity, leading to the activation of downstream signaling pathways. This activation is thought to be responsible for the compound's psychoactive effects.
Biochemical and physiological effects
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride has several advantages and limitations for lab experiments. One advantage is its high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects make it difficult to use in certain experiments, and its potential cardiovascular effects must be taken into account.
Orientations Futures
There are several future directions for the study of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride. One direction is the development of more selective compounds that target the 5-HT2A receptor with fewer psychoactive effects. Another direction is the study of the compound's potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions. Finally, further research is needed to fully understand the compound's mechanism of action and its potential effects on cardiovascular function.
Applications De Recherche Scientifique
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride has been widely studied for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO2.ClH/c1-3-23-18-15(19)10-13(11-17(18)22-2)12-21-9-8-14-6-4-5-7-16(14)20;/h4-7,10-11,21H,3,8-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINOLNCBRLJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CC=CC=C2F)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4176931.png)
![4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4176935.png)

![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B4176941.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4176957.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4176976.png)
![ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4176980.png)
![2-(3-chlorophenyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176983.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176990.png)


![4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4177031.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177039.png)